2-(1H-benzimidazol-2-yl)-5-methoxyaniline
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Overview
Description
2-(1H-Benzimidazol-2-yl)-5-methoxyaniline is a heterocyclic aromatic organic compound. It features a benzimidazole ring fused with an aniline moiety, where the benzimidazole is substituted at the 2-position with a methoxy group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-2-yl)-5-methoxyaniline typically involves the condensation of o-phenylenediamine with methoxy-substituted aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The general reaction conditions include refluxing the reactants in a suitable solvent such as ethanol or acetic acid, often in the presence of a catalyst like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Benzimidazol-2-yl)-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)-5-methoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- 2-(1H-Benzimidazol-2-yl)phenol
- 2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-benzimidazole
Comparison:
- Uniqueness: The presence of the methoxy group in 2-(1H-benzimidazol-2-yl)-5-methoxyaniline enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs without the methoxy group .
- Applications: While other benzimidazole derivatives also exhibit biological activity, the methoxy-substituted compound has shown superior efficacy in certain applications, such as anticancer and antimicrobial activities .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C14H13N3O/c1-18-9-6-7-10(11(15)8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
RHMQXMRZZSBAOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
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